

Application Note: In Vitro T-Cell Proliferation Assay Using AQP4 (201-220) Peptide

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Compound of Interest

Compound Name: AQP4 (201-220)

Cat. No.: B15614515

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Introduction

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD), an inflammatory autoimmune disease. The specific peptide sequence **AQP4 (201-220)** has been identified as a potential immunodominant T-cell epitope. Understanding the proliferative response of T-cells to this peptide is crucial for elucidating disease pathogenesis, identifying pathogenic T-cell subsets, and developing targeted immunotherapies. This document provides a detailed protocol for an in vitro T-cell proliferation assay using the **AQP4 (201-220)** peptide and Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry.

Assay Principle

This assay quantifies the proliferation of T-cells in response to antigenic stimulation. Peripheral Blood Mononuclear Cells (PBMCs) are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a sequential halving of fluorescence intensity with each generation. This allows for the tracking of cell division using flow cytometry. By stimulating CFSE-labeled PBMCs with the **AQP4 (201-220)** peptide, we can identify and quantify the specific T-cell populations that recognize and proliferate in response to this antigen.

Experimental Protocol

1. Materials and Reagents

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- Peptide: **AQP4 (201-220)** peptide (sequence: KKEYEVELFKRRFKEAFSKAA), lyophilized
- Reagents for PBMC Isolation:
 - Ficoll-Paque PLUS
 - Phosphate Buffered Saline (PBS), sterile
 - Fetal Bovine Serum (FBS), heat-inactivated
- Cell Culture:
 - RPMI-1640 medium
 - L-glutamine
 - Penicillin-Streptomycin solution
 - 2-Mercaptoethanol
 - Complete RPMI Medium (RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-Mercaptoethanol)
- Proliferation Tracking:
 - Carboxyfluorescein succinimidyl ester (CFSE)
 - Dimethyl sulfoxide (DMSO)
- Controls:
 - Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
 - DMSO (Vehicle Control)
- Flow Cytometry Staining:

- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
- Viability dye (e.g., 7-AAD or Propidium Iodide)
- Equipment:
 - Laminar flow hood
 - Centrifuge
 - 37°C, 5% CO₂ incubator
 - Flow cytometer
 - Hemocytometer or automated cell counter

2. Step-by-Step Methodology

2.1. Preparation of Reagents

- **AQP4 (201-220)** Peptide: Reconstitute the lyophilized peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C. The final working concentration typically ranges from 1-10 µg/mL.
- **CFSE Stock Solution:** Prepare a 5 mM stock solution of CFSE in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

2.2. Isolation of PBMCs

- Dilute whole blood 1:1 with sterile PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

- Collect the mononuclear cell layer (the "buffy coat") into a new conical tube.
- Wash the collected cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
- Discard the supernatant and repeat the wash step.
- Resuspend the cell pellet in a small volume of Complete RPMI Medium and perform a cell count.

2.3. CFSE Labeling

- Resuspend PBMCs at a concentration of $1-10 \times 10^6$ cells/mL in pre-warmed PBS.
- Add CFSE stock solution to the cell suspension to a final concentration of 1-5 μ M. Mix immediately by gentle vortexing.
- Incubate for 10 minutes at 37°C in the dark.
- Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI Medium.
- Incubate on ice for 5 minutes.
- Centrifuge the cells at 300 x g for 5 minutes.
- Wash the cells twice with Complete RPMI Medium to remove any unbound CFSE.
- Resuspend the labeled cells in Complete RPMI Medium at a final concentration of 1×10^6 cells/mL.

2.4. Cell Culture and Stimulation

- Plate 200 μ L of the CFSE-labeled cell suspension (2×10^5 cells) into each well of a 96-well round-bottom plate.
- Add the appropriate stimuli to the wells:
 - Unstimulated Control: Add 20 μ L of Complete RPMI Medium.

- Vehicle Control: Add 20 μ L of Complete RPMI Medium containing the same final concentration of DMSO used for the peptide.
- **AQP4 (201-220)** Stimulation: Add 20 μ L of the AQP4 peptide diluted in Complete RPMI Medium to achieve the desired final concentration (e.g., 10 μ g/mL).
- Positive Control: Add 20 μ L of PHA (final concentration \sim 5 μ g/mL) or anti-CD3/CD28 beads.
- Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

2.5. Flow Cytometry Analysis

- After the incubation period, harvest the cells from each well into FACS tubes.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 μ L of FACS Buffer containing the fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS Buffer.
- Resuspend the cells in 200 μ L of FACS Buffer containing a viability dye.
- Acquire data on a flow cytometer, ensuring to collect a sufficient number of events (e.g., >50,000 live lymphocyte events).

Data Presentation

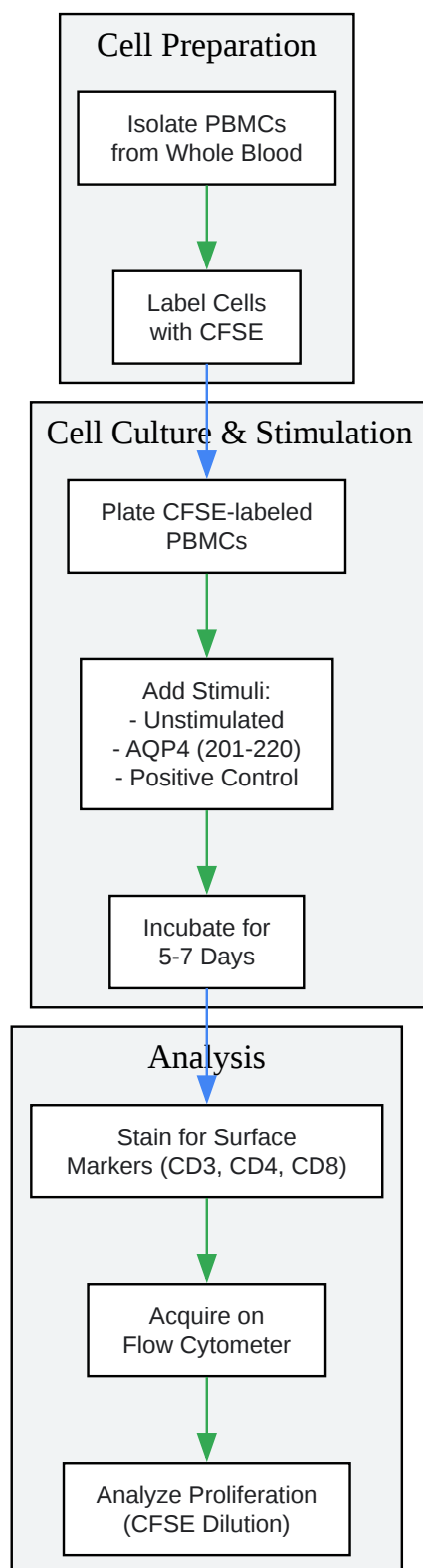
The analysis of flow cytometry data allows for the quantification of T-cell proliferation. Key metrics are summarized below.

Table 1: Representative T-Cell Proliferation Data in Response to **AQP4 (201-220)**

Condition	T-Cell Subset	% Divided Cells	Proliferation Index	Division Index
Unstimulated	CD4+	2.1 ± 0.5	1.1 ± 0.1	1.9 ± 0.2
CD8+		1.8 ± 0.4	1.0 ± 0.1	1.7 ± 0.3
AQP4 (201-220) [10 µg/mL]	CD4+	15.7 ± 3.2	1.8 ± 0.3	2.5 ± 0.4
CD8+		8.9 ± 2.1	1.4 ± 0.2	2.1 ± 0.3
Positive Control (PHA)	CD4+	85.4 ± 5.6	3.5 ± 0.6	4.1 ± 0.7
CD8+		79.2 ± 6.1	3.1 ± 0.5	3.8 ± 0.6

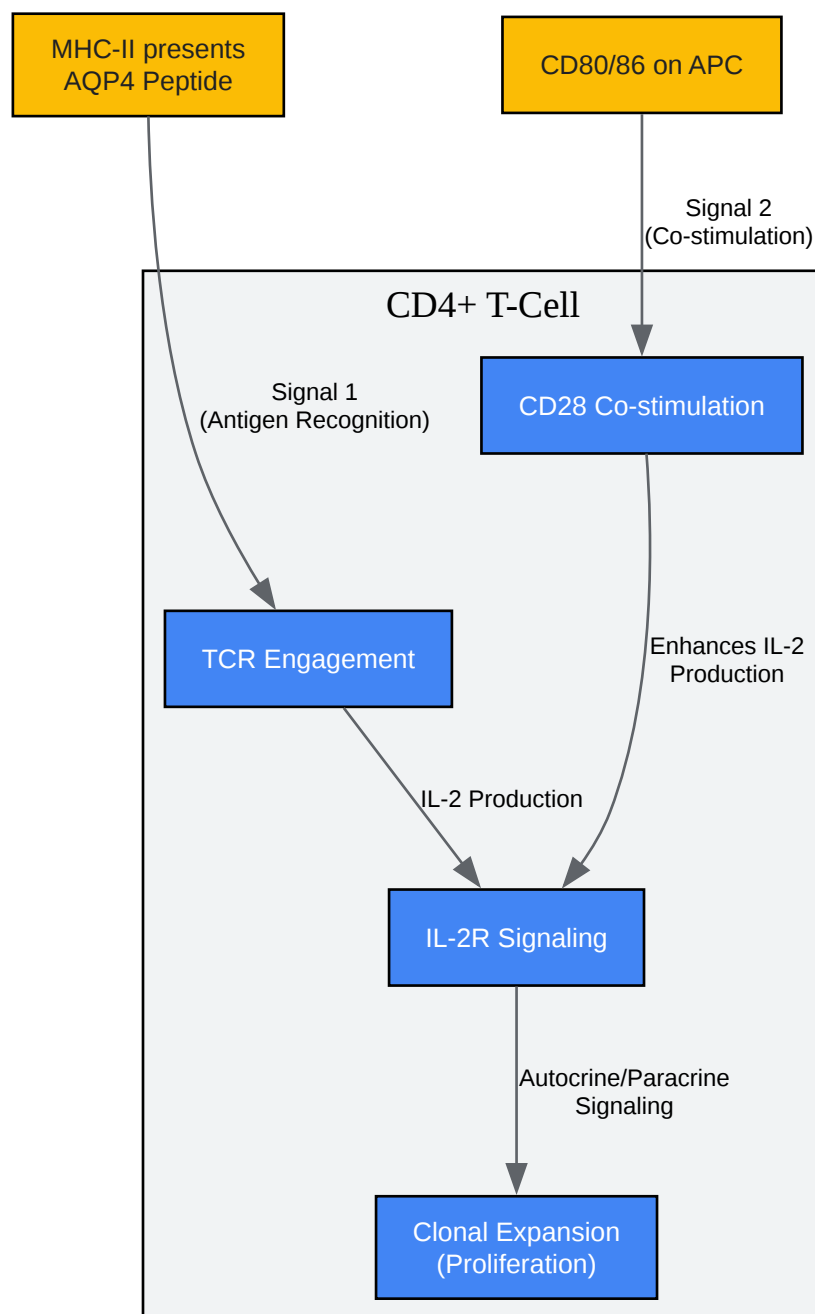
- % Divided Cells: The percentage of cells in the starting population that have undergone at least one division.
- Proliferation Index: The average number of divisions for all cells in the original population.
- Division Index: The average number of divisions for the cells that actually divided.

Visualizations



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Caption: Experimental workflow for the in vitro T-cell proliferation assay.



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Caption: Simplified signaling pathway for AQP4 peptide-mediated T-cell activation.

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